molecular formula C21H15FN2O2S B14999013 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-2-fluorobenzamide

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-2-fluorobenzamide

Cat. No.: B14999013
M. Wt: 378.4 g/mol
InChI Key: HHGCCWHMIYUXFZ-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-2-fluorobenzamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a fluorobenzamide group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-2-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while nucleophilic substitution of the fluorine atom can produce various substituted derivatives .

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-2-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The hydroxyphenyl group may contribute to the compound’s binding affinity and specificity, while the fluorobenzamide group can enhance its stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
  • N-(1,3-benzothiazol-2-yl)-arylamides
  • 2-arylbenzothiazole derivatives

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-2-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which can significantly influence its chemical and biological properties. This fluorine atom can enhance the compound’s metabolic stability and binding affinity to specific targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H15FN2O2S

Molecular Weight

378.4 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-2-fluorobenzamide

InChI

InChI=1S/C21H15FN2O2S/c1-12-10-13(23-20(26)14-6-2-3-7-16(14)22)11-15(19(12)25)21-24-17-8-4-5-9-18(17)27-21/h2-11,25H,1H3,(H,23,26)

InChI Key

HHGCCWHMIYUXFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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